4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 656825-78-4) is a halogenated pyrazole derivative with the molecular formula C₇H₆BrF₅N₂O and a molecular weight of 309.03 g/mol . Its structure features a bromomethyl group at position 4, a difluoromethoxy group at position 5, and a trifluoromethyl group at position 3. The compound’s fluorinated and brominated substituents enhance its reactivity and stability, making it valuable in pharmaceutical and agrochemical research.
Synthetic routes for analogous compounds involve halogenation or nucleophilic substitution. For example, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 656825-76-2) is synthesized via cyclocondensation and halogenation reactions . The brominated variant likely follows similar protocols, substituting bromine sources for chlorine.
Properties
CAS No. |
656825-78-4 |
|---|---|
Molecular Formula |
C7H6BrF5N2O |
Molecular Weight |
309 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the bromomethylation of a pyrazole derivative, followed by the introduction of difluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature and pressure. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of simpler derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry and materials science.
Biology: It can be used as a probe to study biological processes involving halogenated compounds, such as enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. Additionally, the trifluoromethyl group can increase the compound’s metabolic stability and bioavailability, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Key Findings :
- Reactivity : The brominated compound reacts faster in Suzuki couplings and alkylation due to bromine’s superior leaving-group ability .
- Stability : The chlorinated analog may exhibit greater thermal stability, as smaller halogens reduce steric strain .
- Biological Activity : Both compounds show herbicidal activity, but the brominated variant’s higher lipophilicity (logP ~3) may enhance membrane permeability in pharmaceuticals .
Substituent Variations in Pyrazole Derivatives
Other structurally related compounds include:
a. 5-(4-Bromophenylthio)-4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
b. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
c. 1-Methyl-3-(trifluoromethyl)-4-phenoxy-5-(trifluoromethyl)-1H-pyrazole
- Substituents: Phenoxy at position 4.
- Use : Agrochemical formulations due to enhanced photostability from aryl ether groups .
Isostructural Compounds and Intermolecular Interactions
However, chlorine’s electronegativity may favor hydrogen bonding in certain biological systems.
Biological Activity
4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, supported by recent findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure includes a bromomethyl group, difluoromethoxy group, and trifluoromethyl group attached to a pyrazole ring. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including:
- Anticancer Activity : Pyrazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some compounds in this class exhibit significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes.
- Antimicrobial Properties : Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.
Case Studies
- Anticancer Studies :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activities of Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
